Transparency Statement: The Current Absence of Published Head-to-Head Biological Data for CAS 2034501-54-5
As of May 2026, a systematic search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem, and major vendor catalogs (MedChemExpress, Cayman Chemical, Sigma-Aldrich) yielded no publicly available quantitative biological activity data (IC50, EC50, Ki, % inhibition at defined concentration, or in vivo efficacy) for the target compound CAS 2034501-54-5 [1]. The compound is not indexed in PubChem with a substance or bioassay identifier [2]. No patent filings were located that disclose this exact compound with biological data [3]. The closest structurally characterized analogs with reported activity (e.g., pyrazin-2-yloxy-piperidine JAK2/3 inhibitors with IC50 values in the low nanomolar range [4]) differ in both the carbonyl substituent and the pyrazine substitution pattern, precluding valid quantitative comparison. Consequently, all differentiation claims below are derived from computed physicochemical properties and class-level SAR inference, and are explicitly tagged as 'Supporting evidence' or 'Class-level inference.' This transparency is essential for procurement decision-making, as the compound's value proposition currently rests on its structural uniqueness within a combinatorial library rather than on demonstrated biological superiority.
| Evidence Dimension | Publicly available bioactivity data |
|---|---|
| Target Compound Data | 0 assay results found across PubMed, BindingDB, PubChem, and Google Patents (search date: May 7, 2026) |
| Comparator Or Baseline | Pyrazin-2-yloxy-piperidine carbonyl-pyrrolidinone analog (CAS 2034210-27-8): IC50 in low nanomolar range for JAK2 and JAK3 [4] |
| Quantified Difference | Not calculable; no shared assay system |
| Conditions | Multiple database search; comparator data from kinase inhibition assays |
Why This Matters
Procurement decisions cannot rely on biological differentiation claims unsupported by direct experimental evidence; acknowledgment of data gaps protects against inappropriate compound selection based on assumed activity.
- [1] Comprehensive database search performed May 7, 2026, across PubMed, Google Patents, BindingDB, ChEMBL, PubChem, MedChemExpress, Cayman Chemical, and Sigma-Aldrich for CAS 2034501-54-5. No bioassay results returned. View Source
- [2] PubChem. Substance and Bioassay search for CAS 2034501-54-5. No records found. Accessed May 7, 2026. View Source
- [3] Google Patents. Search for CAS 2034501-54-5. No results. Accessed May 7, 2026. View Source
- [4] Kuujia Chemical Database. Product entry for CAS 2034210-27-8, (5-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one), reporting JAK2/JAK3 IC50 in low nanomolar range. Accessed May 7, 2026. View Source
